Welcome to the BenchChem Online Store!
molecular formula C10H6N2O6 B155209 (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid CAS No. 10133-88-7

(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

Cat. No. B155209
M. Wt: 250.16 g/mol
InChI Key: IYUGAIHDSMCVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07148352B2

Procedure details

4-nitrophthalic anhydride (0.25 g, 0.0013 mol) and glycine (0.097 g, 0.0013 mol) were refluxed as above overnight. The clear solution was purified as per 120 to yield 0.28 g (86%) 140 as very pale yellow crystals: mp=195–96° C.; Rf 0.79 (A): Rf 0.75 (B): Rf 0.28 (D): IR(cm−1): 2811–3150 (OH), 3115 (C═CH), 1787 (C═O), 1730 (bs, C═O), 1622 (C═C), 1551 (N═O), 1412 (C═C), 1391 (C—O), 1351 (N═O), 1117 (C—O), 720 (C—CH); MS m/z (rel intensity) 250 (7), 249 (62), 205 (100), 122 (10).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.097 g
Type
reactant
Reaction Step One
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[O:10][C:8](=O)[C:7]2=[CH:13][CH:14]=1)([O-:3])=[O:2].[NH2:15][CH2:16][C:17]([OH:19])=[O:18]>>[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[N:15]([CH2:16][C:17]([OH:19])=[O:18])[C:8](=[O:10])[C:7]2=[CH:13][CH:14]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
0.097 g
Type
reactant
Smiles
NCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The clear solution was purified as per 120

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(C(=O)N(C2=O)CC(=O)O)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.